6-(2-Bromoethoxy)-benzothiazole
Overview
Description
6-(2-Bromoethoxy)-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoethoxy)-benzothiazole can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. For this compound, the reaction typically involves the use of 2-bromoethanol and benzothiazole under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromoethoxy)-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to new chemical properties.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used in the Williamson Ether Synthesis to generate alkoxide ions.
Strong Bases: Such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), used to facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield a variety of ether derivatives.
Scientific Research Applications
6-(2-Bromoethoxy)-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Bromoethoxy)-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Bromoethoxy)ethanol: Another compound with a similar bromoethoxy group, used in various chemical reactions.
Bromoarene Derivatives: Compounds containing bromine atoms attached to aromatic rings, used in organic synthesis.
Uniqueness: 6-(2-Bromoethoxy)-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(2-bromoethoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c10-3-4-12-7-1-2-8-9(5-7)13-6-11-8/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFPGSQMVSZUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCBr)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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